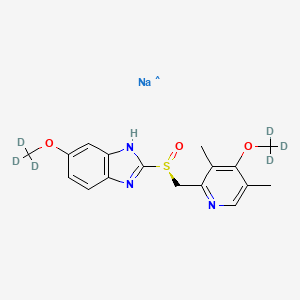
6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside: is a purine nucleoside analogue with significant antitumor activity. It is known for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. This compound is also utilized in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside involves the introduction of an azide group to the ribose moiety of 6-Methylpurine. This can be achieved through a series of chemical reactions, including nucleophilic substitution and protection-deprotection steps. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide for the azide-alkyne cycloaddition .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the azide group to convert it into an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions, especially in the presence of suitable leaving groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide in the presence of copper(I) iodide for azide-alkyne cycloaddition.
Major Products:
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted purine nucleosides depending on the nature of the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside is widely used in click chemistry for the synthesis of complex molecules. Its azide group allows for efficient and selective reactions with alkyne-containing compounds .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its ability to inhibit DNA synthesis makes it a valuable tool for investigating cellular processes and pathways involved in DNA replication .
Medicine: The antitumor activity of this compound has been explored in cancer research. It has shown potential in targeting indolent lymphoid malignancies and other types of cancer by inducing apoptosis and inhibiting cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of anticancer drugs. Its unique chemical properties make it a valuable intermediate in the synthesis of various therapeutic agents .
Mecanismo De Acción
The mechanism of action of 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA polymerase, preventing the incorporation of nucleotides into the growing DNA strand. This leads to the accumulation of DNA damage and triggers apoptotic pathways, ultimately resulting in cell death .
Comparación Con Compuestos Similares
6-Methylpurine riboside: Another purine nucleoside analogue with similar antitumor activity.
2′-β-C-Methyl-beta-D-6-methylpurine riboside: A compound with similar chemical structure and biological activity.
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: A nucleoside analogue with comparable anticancer properties
Uniqueness: 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside is unique due to its azide group, which allows for click chemistry applications. This feature distinguishes it from other similar compounds and expands its utility in chemical synthesis and research .
Propiedades
Fórmula molecular |
C11H13N7O3 |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13N7O3/c1-5-7-10(14-3-13-5)18(4-15-7)11-9(20)8(16-17-12)6(2-19)21-11/h3-4,6,8-9,11,19-20H,2H2,1H3/t6-,8?,9+,11-/m1/s1 |
Clave InChI |
HPBJRUZZQUZFRC-DZNMIZDJSA-N |
SMILES isomérico |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)N=[N+]=[N-])O |
SMILES canónico |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



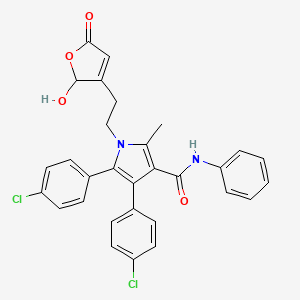

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
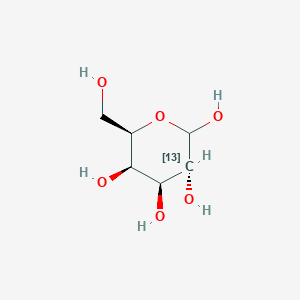
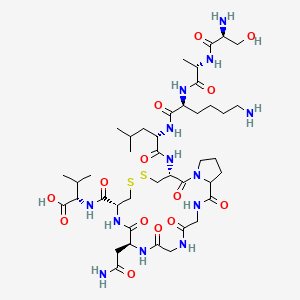
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)
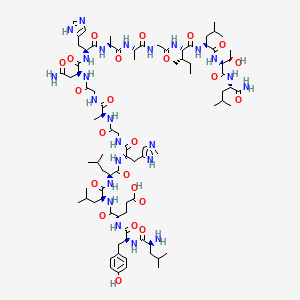

![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
